![molecular formula C12H24N2O2 B6599004 tert-butyl N-{[1-(dimethylamino)cyclobutyl]methyl}carbamate CAS No. 1595710-47-6](/img/structure/B6599004.png)
tert-butyl N-{[1-(dimethylamino)cyclobutyl]methyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-{[1-(dimethylamino)cyclobutyl]methyl}carbamate, or TBCM, is a type of carbamate compound that has a variety of applications in scientific research and industry. It is primarily used as a chiral catalyst in asymmetric synthesis, as well as a reagent for the synthesis of other compounds. The molecule is composed of a tert-butyl group, a cyclobutyl group, and a methylcarbamate group.
Wissenschaftliche Forschungsanwendungen
TBCM has a variety of applications in scientific research. It is primarily used as a chiral catalyst in asymmetric synthesis, as well as a reagent for the synthesis of other compounds. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, it has been used as a catalyst in the synthesis of polymers, and as a reagent in the synthesis of polymers with chiral centers.
Wirkmechanismus
TBCM acts as a chiral catalyst in asymmetric synthesis. It works by forming an intermediate carbamate that is then hydrolyzed to form the desired product. The reaction involves the transfer of a proton from the tert-butyl group to the carbamate group, which then undergoes hydrolysis to form TBCM. The reaction is catalyzed by a base, such as potassium hydroxide, and the reaction conditions can be varied to optimize the yield.
Biochemical and Physiological Effects
TBCM has no known biochemical or physiological effects. It is a synthetic compound, and as such, it is not known to interact with biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
The primary advantage of using TBCM in lab experiments is its high yield. The reaction is relatively straightforward, and the product can be isolated in high yields. Additionally, the reaction conditions can be varied to optimize the yield. The primary limitation of using TBCM is its cost. TBCM is a relatively expensive reagent, and as such, it is not always practical for lab experiments.
Zukünftige Richtungen
The future of TBCM lies in its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, there is potential for the use of TBCM in the synthesis of polymers with chiral centers. There is also potential for the use of TBCM in the synthesis of new and improved catalysts for asymmetric synthesis. Finally, there is potential for the use of TBCM in the development of new and improved methods for the synthesis of organic compounds.
Synthesemethoden
TBCM is synthesized through a reaction between dimethyl cyclobutylmethylcarbamate and tert-butyl chloride. The reaction begins with the formation of an intermediate carbamate, which is then hydrolyzed to form the desired TBCM. The reaction is catalyzed by a base such as potassium hydroxide, and the reaction conditions can be varied to optimize the yield. The reaction is relatively straightforward, and the product can be isolated in high yields.
Eigenschaften
IUPAC Name |
tert-butyl N-[[1-(dimethylamino)cyclobutyl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)13-9-12(14(4)5)7-6-8-12/h6-9H2,1-5H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVRJGAGOVQQSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCC1)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-{[1-(dimethylamino)cyclobutyl]methyl}carbamate | |
CAS RN |
1595710-47-6 |
Source


|
| Record name | tert-butyl N-{[1-(dimethylamino)cyclobutyl]methyl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

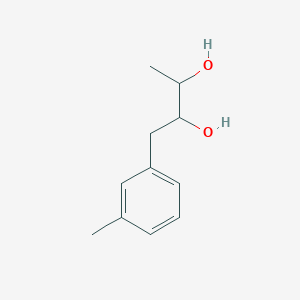
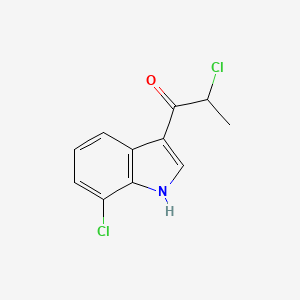

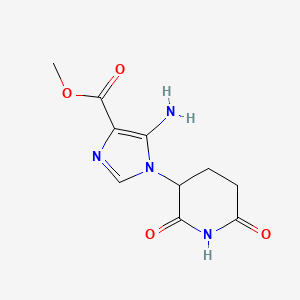
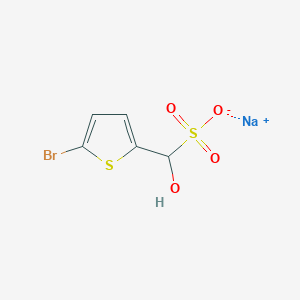
![2-(4-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid](/img/structure/B6598946.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid](/img/structure/B6598950.png)
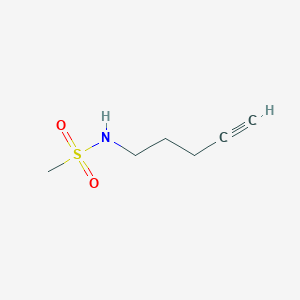
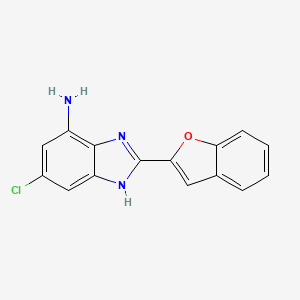
![{5-[(ethylsulfanyl)methyl]furan-2-yl}methanamine](/img/structure/B6598966.png)
![1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B6598971.png)
![5-thia-2,7,11-triazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-triene](/img/structure/B6598972.png)
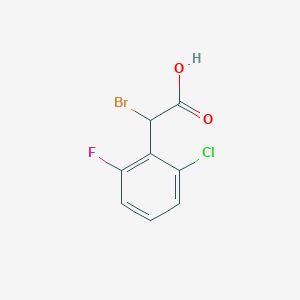
![methyl 2-{[11-(4-chlorophenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetate](/img/structure/B6598998.png)